4-(Chloromethyl)-3-methylpyridine hydrochloride
Overview
Description
4-(Chloromethyl)-3-methylpyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound used in scientific research for various purposes . It is a white crystalline solid with a molecular formula of C6H6Cl2N.HCl . This compound is widely used in the pharmaceutical industry for the synthesis of various drugs. It has also been used as a key intermediate in the synthesis of several agrochemicals.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-3-methylpyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions . The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular formula of 4-(Chloromethyl)-3-methylpyridine hydrochloride is C6H7Cl2N . The InChI Key is ZDHKVKPZQKYREU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CN=CC=C1CCl.Cl .Chemical Reactions Analysis
4-(Chloromethyl)-3-methylpyridine hydrochloride finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Na in liquid ammonia or catalytic hydrogenolysis .Physical And Chemical Properties Analysis
4-(Chloromethyl)-3-methylpyridine hydrochloride is a solid powder that ranges in color from pale cream to yellow to pale brown . It has a melting point between 163.0-170.0°C . It is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .Scientific Research Applications
Application in Peptide Synthesis
- Summary of the Application : “4-(Chloromethyl)-3-methylpyridine hydrochloride” is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .
- Methods of Application or Experimental Procedures : The 4-picolyl group can be introduced in the presence of a base, such as tetramethylguanidine . It is stable to acid-catalyzed removal of Cbz protecting group and can be removed by base, Sodium in liquid ammonia, or catalytic hydrogenolysis . It is also applied in conjunction with Amberlyst™15 resin in peptide synthesis .
- Results or Outcomes : The use of “4-(Chloromethyl)-3-methylpyridine hydrochloride” in peptide synthesis aids in the separation and purification of the peptide . However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
Safety And Hazards
4-(Chloromethyl)-3-methylpyridine hydrochloride is considered hazardous . It causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
4-(chloromethyl)-3-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAQSRMVBOXHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methylpyridine hydrochloride | |
CAS RN |
117934-36-8 | |
Record name | 4-(chloromethyl)-3-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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